

Review of 4-amino-pyrrolo[2,1-f]triazine Cnucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Antiviral agent 17				
Cat. No.:	B12398677	Get Quote			

An In-Depth Technical Guide to 4-Amino-Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle, recognized as a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] As structural analogues of purine bases, nucleosides incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiviral and anticancer activities.[5][6] The 4-amino substituted C-nucleoside derivatives, in particular, have garnered significant interest. This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives, intended to serve as a resource for researchers in drug discovery and development.

Data Presentation: Biological Activity

The biological activities of various 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives are summarized below. These tables highlight their potential as antiviral, cytotoxic, and kinase-inhibiting agents.

Table 1: Antiviral Activity

Compound/ Derivative	Virus Target	Assay System	Activity Metric	Value	Reference
4-aza-7,9- dideazaaden osine	Human Norovirus (HuNoV)	Replicon Assay	EC50	0.015 μΜ	[5]
Dimethyl 4- (4- methoxyphen yl)-7-methyl- 2-p- tolylpyrrolo[2, 1-f][1][2] [3]triazine- 5,6- dicarboxylate	Influenza A/Puerto Rico/8/34 (H1N1)	MDCK Cell Culture	IC50	4 μg/mL	[5]
2CM Nucleoside Analogue	Norovirus (replicon and MNV)	In vitro replication	EC50	1.3 - 18 μΜ	[7]
T-705 (Favipiravir)	Murine Norovirus (MNV)	Replication Assay	EC50	250 μΜ	[7]
NIC02	Norovirus GI.1 Replicon	Replicon Assay	EC50	30.1 μΜ	[7]
NIC02	Murine Norovirus (MNV)	Plaque Reduction	EC50	2.3 - 4.8 μM	[7]

Table 2: Cytotoxic and Antiproliferative Activity

Compound/De rivative	Cell Line	Activity Metric	Value	Reference
1'-unsubstituted xylo-C- nucleoside analogue	HL-60 (Leukemia)	IC50	1.9 μΜ	
1'-unsubstituted xylo-C- nucleoside analogue	NCI-H460 (Lung)	IC50	2.0 μΜ	
7- cyclopropylacetyl ene C- ribonucleoside (11c)	Capan-1 (Pancreatic)	IC50	0.02 - 0.08 μM	[8]
7- cyclopropylacetyl ene C- ribonucleoside (11c)	HL-60 (Leukemia)	IC50	0.02 - 0.08 μM	[8]
7-furanyl C- ribonucleoside (12i)	Various Cancer Lines	IC50	0.2 - 2.1 μΜ	[8]
7-vinyl C- ribonucleoside (12h)	Various Cancer Lines	IC50	1.3 - 4.8 μΜ	[8]

Table 3: Kinase Inhibition Activity

Compound/De rivative	Kinase Target	Activity Metric	Value	Reference
4-((3-hydroxy-4-methylphenyl)am ino)-pyrrolo[2,1-f] [1][2][3]triazine Derivative 2	VEGFR-2	IC50	0.066 μΜ	[9]
4-((3-hydroxy-4-methylphenyl)am ino)-pyrrolo[2,1-f] [1][2][3]triazine Derivative 3	VEGFR-2	IC50	0.023 μΜ	[9]
4-((3-chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1][2][3]triazineDerivative 1	EGFR	IC50	0.100 μΜ	[9]
Pyrrolo[1,2-f][1] [2][3]triazine Derivative 19	c-Met	IC50	2.3 ± 0.1 nM	[9]
Pyrrolo[1,2-f][1] [2][3]triazine Derivative 19	VEGFR-2	IC50	5.0 ± 0.5 nM	[9]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and biological evaluation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. For detailed, step-by-step instructions, readers should consult the cited literature.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

Foundational & Exploratory

A common and scalable method for synthesizing the core 4-amino-pyrrolo[2,1-f][1][2][3]triazine structure involves a multi-step process starting from 2-cyanopyrrole.[10]

- N-Amination of Pyrrole: 2-cyanopyrrole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). An aminating agent, such as a monochloramine solution, is then added to form 1-amino-2-cyanopyrrole.[10]
- Cyclization: The resulting 1-amino-2-cyanopyrrole intermediate is cyclized to form the triazine ring. This is typically achieved by reacting it with formamidine acetate in a suitable solvent, which leads to the formation of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core.[6][10]
- Purification: The final product is purified using techniques such as recrystallization to yield the high-purity target compound.[10]

Variations on this core synthesis allow for the introduction of different substituents. For instance, 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be synthesized via the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.

General Protocol for Antiviral Activity Assays

Antiviral activity is often assessed using cell-based assays that measure the inhibition of viral replication.

- Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) for influenza) is cultured in appropriate media and conditions.
- Infection and Treatment: Cells are infected with the virus of interest. Concurrently or post-infection, the cells are treated with various concentrations of the test compounds.
- Quantification of Viral Activity: After an incubation period, the extent of viral replication is
 measured. This can be done through various methods, such as plaque reduction assays,
 quantitative PCR (qPCR) to measure viral RNA levels, or replicon systems that use reporter
 genes (e.g., luciferase) to indicate viral polymerase activity.[7]
- Data Analysis: The concentration of the compound that results in a 50% reduction in viral activity is determined and reported as the EC₅₀ (half-maximal effective concentration) or IC₅₀

(half-maximal inhibitory concentration).[5]

General Protocol for Cytotoxicity Assays

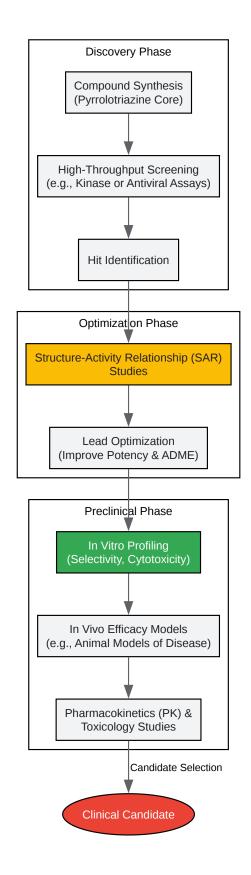
To determine the therapeutic index of a compound, its toxicity to host cells is measured in parallel with its antiviral or anticancer activity.

- Cell Seeding: Cancer cell lines or normal cells (e.g., peripheral blood mononuclear cells) are seeded into multi-well plates.
- Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).
- Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, MTS), fluorescence-based assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®) that quantify metabolic activity or ATP content.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC₅₀ (50% cytotoxic concentration) or IC₅₀.

General Protocol for Kinase Inhibition Assays

The ability of these compounds to inhibit specific kinases is evaluated using biochemical assays.

- Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP.
- Inhibitor Addition: The test compounds are added to the wells at various concentrations.
- Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.
- Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®) or using antibodies that specifically detect the phosphorylated substrate.

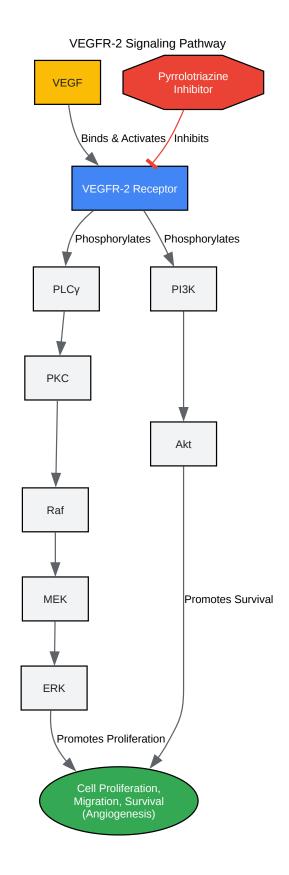


• Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

Visualizations: Pathways and Workflows Experimental Workflow for Drug Discovery

The general workflow for identifying and characterizing novel pyrrolotriazine-based inhibitors follows a standard drug discovery cascade.

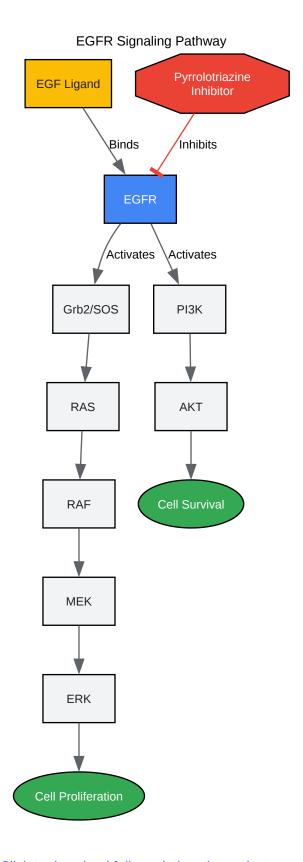
Click to download full resolution via product page


Caption: A generalized workflow for the discovery and development of pyrrolotriazine inhibitors.

VEGFR-2 Signaling Pathway

Several pyrrolo[2,1-f][1][2][3]triazine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth and metastasis.

Click to download full resolution via product page


Caption: Inhibition of the VEGFR-2 signaling cascade by pyrrolotriazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target. Its signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.

Click to download full resolution via product page

Caption: Mechanism of action for pyrrolotriazine-based EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Review of 4-amino-pyrrolo[2,1-f]triazine C-nucleosides].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398677#review-of-4-amino-pyrrolo-2-1-f-triazine-c-nucleosides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com